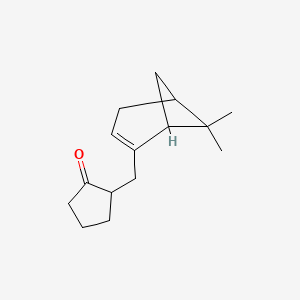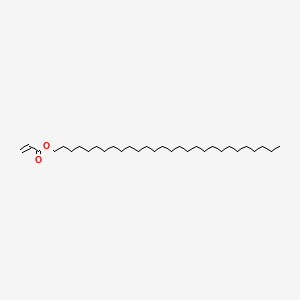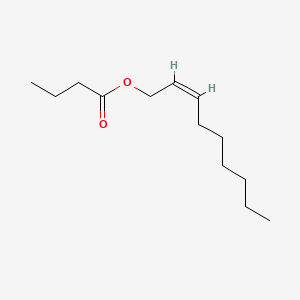
(Z)-Non-2-enyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Non-2-enyl butyrate is an ester compound characterized by its fruity aroma. It is commonly used in the flavor and fragrance industry due to its pleasant scent. The compound is formed by the esterification of non-2-enol and butyric acid, resulting in a molecule with significant applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Non-2-enyl butyrate typically involves the esterification reaction between non-2-enol and butyric acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Non-2-enol+Butyric acid→(Z)-Non-2-enyl butyrate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of immobilized enzymes as catalysts can enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Non-2-enyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to non-2-enol and butyric acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Non-2-enol and butyric acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
(Z)-Non-2-enyl butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone communication in insects.
Medicine: Explored for its potential therapeutic effects due to its anti-inflammatory properties.
Industry: Utilized in the flavor and fragrance industry to impart fruity scents to products.
Wirkmechanismus
The mechanism of action of (Z)-Non-2-enyl butyrate involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB.
Vergleich Mit ähnlichen Verbindungen
Ethyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Butyl acetate: An ester used as a solvent in various industrial applications.
Methyl butyrate: Known for its pineapple-like scent, used in the fragrance industry.
Uniqueness of (Z)-Non-2-enyl butyrate: this compound stands out due to its specific structural configuration, which imparts unique olfactory properties. Its (Z)-configuration differentiates it from other esters, leading to distinct sensory and chemical characteristics.
Eigenschaften
CAS-Nummer |
94109-99-6 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
[(Z)-non-2-enyl] butanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9- |
InChI-Schlüssel |
JTZDGEKMDBKLAI-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCC/C=C\COC(=O)CCC |
Kanonische SMILES |
CCCCCCC=CCOC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
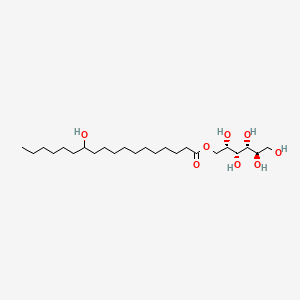
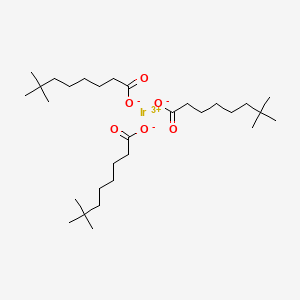

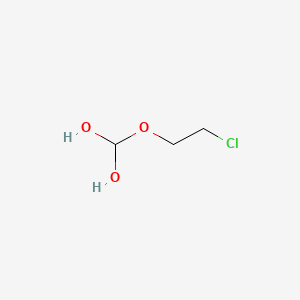
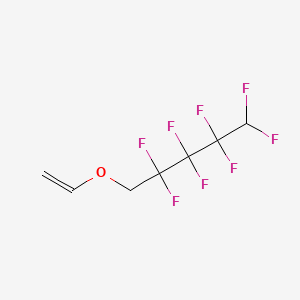
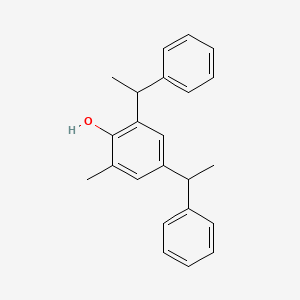
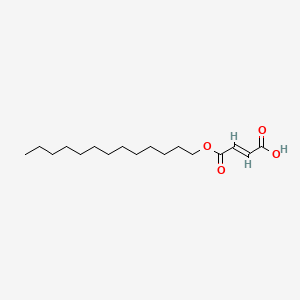

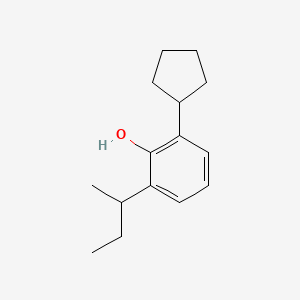
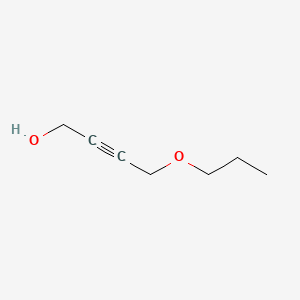
![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
